2H-1-Benzopyran, 2,4-diphenyl-
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Overview
Description
2H-1-Benzopyran, 2,4-diphenyl- is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2H-1-Benzopyran, 2,4-diphenyl- can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts . Another method is the Fries rearrangement, where phenolic esters are heated with a Lewis acid catalyst to yield hydroxyketones . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2H-1-Benzopyran, 2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-1-Benzopyran, 2,4-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
2H-1-Benzopyran, 2,4-diphenyl- can be compared with other similar compounds such as:
Coumarins (2H-1-benzopyran-2-ones): These compounds are known for their anticoagulant and anti-inflammatory properties.
Isochromenes: These are structural isomers of benzopyrans with different orientations of the oxygen atom, leading to distinct chemical properties.
The uniqueness of 2H-1-Benzopyran, 2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58530-41-9 |
---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,4-diphenyl-2H-chromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H |
InChI Key |
PSECHZUUNNFOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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